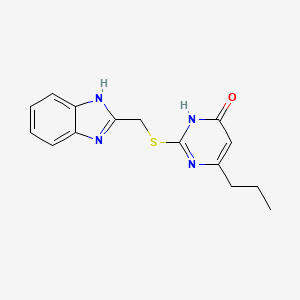
2-(1H-benzimidazol-2-ylmethylsulfanyl)-6-propyl-1H-pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1H-Benzimidazol-2-ylmethyl)sulfanyl]-6-propyl-4(1H)-pyrimidinone is a heterocyclic compound that combines the structural features of benzimidazole and pyrimidinone. Benzimidazole is a well-known pharmacophore with a wide range of biological activities, while pyrimidinone is a versatile scaffold in medicinal chemistry. The combination of these two moieties in a single molecule offers potential for diverse pharmacological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(1H-Benzimidazol-2-ylmethyl)sulfanyl]-6-propyl-4(1H)-pyrimidinone typically involves the condensation of o-phenylenediamine with formic acid or its equivalents to form the benzimidazole core .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Types of Reactions:
Oxidation: The sulfanyl group in the compound can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkyl halides for alkylation.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or alkylated benzimidazole derivatives.
Applications De Recherche Scientifique
2-[(1H-Benzimidazol-2-ylmethyl)sulfanyl]-6-propyl-4(1H)-pyrimidinone has been explored for various scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-[(1H-Benzimidazol-2-ylmethyl)sulfanyl]-6-propyl-4(1H)-pyrimidinone involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with enzymes and receptors, modulating their activity. The sulfanyl group can enhance the binding affinity and specificity of the compound . The pyrimidinone ring may contribute to the overall stability and bioavailability of the molecule .
Comparaison Avec Des Composés Similaires
Benzimidazole derivatives: Such as albendazole, mebendazole, and thiabendazole.
Pyrimidinone derivatives: Such as barbiturates and pyrimethamine.
Uniqueness: 2-[(1H-Benzimidazol-2-ylmethyl)sulfanyl]-6-propyl-4(1H)-pyrimidinone stands out due to its combined structural features of benzimidazole and pyrimidinone, offering a unique pharmacological profile. This combination allows for enhanced biological activity and potential therapeutic applications .
Propriétés
Formule moléculaire |
C15H16N4OS |
|---|---|
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
2-(1H-benzimidazol-2-ylmethylsulfanyl)-4-propyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C15H16N4OS/c1-2-5-10-8-14(20)19-15(16-10)21-9-13-17-11-6-3-4-7-12(11)18-13/h3-4,6-8H,2,5,9H2,1H3,(H,17,18)(H,16,19,20) |
Clé InChI |
HMEOZYTVHVWHDZ-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC(=O)NC(=N1)SCC2=NC3=CC=CC=C3N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1H-quinazolin-4-one](/img/structure/B13376822.png)
![6-[(2-Chlorophenoxy)methyl]-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13376825.png)

![11,13-dimethyl-5-phenacyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B13376834.png)
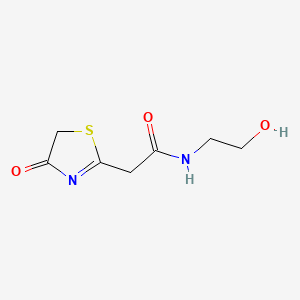

![1-[2-(4-chlorophenoxy)ethyl]-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B13376845.png)
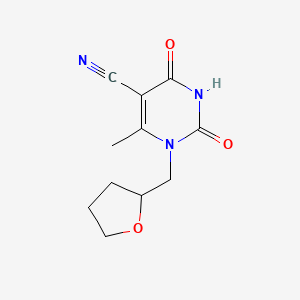
![2-{2-[4-(Diethylamino)phenyl]vinyl}-1-methylpyridinium](/img/structure/B13376867.png)
![6,13-Dimethyl-17-thia-2,6,12,14-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12-pentaen-15-one](/img/structure/B13376871.png)
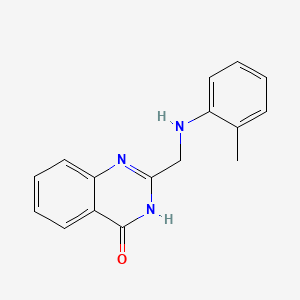
![Methyl 3-(7,8-dimethyl-10-oxo-3,3a,4,5,6,6a,7,10-octahydronaphtho[1,8a-c]furan-7-yl)propanoate](/img/structure/B13376880.png)
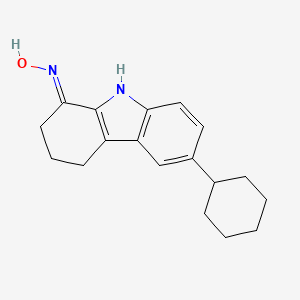
![6-(4-methoxybenzyl)-3-[(2-oxopropyl)sulfanyl]-1,2,4-triazin-5(4H)-one](/img/structure/B13376910.png)
